molecular formula C12H15NO3 B6358911 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one CAS No. 654633-86-0

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B6358911
CAS No.: 654633-86-0
M. Wt: 221.25 g/mol
InChI Key: AVQZXPFEFVIZGV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is 221.10519334 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZXPFEFVIZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Introduction

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a five-membered lactam that is a core structural motif in various pharmaceuticals, including nootropics like piracetam. The substitution with a 2,5-dimethoxyphenyl group at the 4-position suggests potential for biological activity, as this moiety is found in a number of psychoactive compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential areas of research for this compound.

Chemical and Physical Properties

The fundamental properties of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one are summarized in the table below. It is important to note that much of the available data is computationally predicted, and experimental verification is required for confirmation.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
IUPAC Name 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one
CAS Number 1072551-50-2
Appearance White to off-white solid (Predicted)
Melting Point Not available
Boiling Point 433.8±45.0 °C (Predicted)
Density 1.189±0.06 g/cm³ (Predicted)
pKa 15.19±0.40 (Predicted)
LogP 1.29 (Predicted)

Proposed Synthesis

A plausible synthetic route to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one involves a Michael addition of a nitromethane equivalent to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization. This approach is a standard method for the synthesis of γ-aminobutyric acid (GABA) analogs and their corresponding lactams.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate

  • To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) in triethyl phosphonoacetate (1.1 equivalents), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate.

Step 2: Michael Addition of Nitromethane

  • To a solution of ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and a catalytic amount of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 3-(2,5-dimethoxyphenyl)-4-nitrobutanoate.

Step 3: Reduction of the Nitro Group and Lactamization

  • Dissolve the crude nitroester from the previous step in ethanol.

  • Add a catalyst such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, upon heating or under acidic/basic conditions.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Wittig-Horner-Emmons Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Reaction1 Wittig-Horner-Emmons 2,5-Dimethoxybenzaldehyde->Reaction1 1 equiv Triethyl_phosphonoacetate Triethyl_phosphonoacetate Triethyl_phosphonoacetate->Reaction1 1.1 equiv NaH NaH NaH->Reaction1 Base Ethyl_acrylate Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate Reaction2 Michael Addition Ethyl_acrylate->Reaction2 Reaction1->Ethyl_acrylate Nitromethane Nitromethane Nitromethane->Reaction2 1.5 equiv DBU DBU DBU->Reaction2 Catalyst Nitroester Ethyl 3-(2,5-dimethoxyphenyl)-4-nitrobutanoate Reaction3 Reduction & Lactamization Nitroester->Reaction3 Reaction2->Nitroester H2_Catalyst H2, Raney Ni or Pd/C H2_Catalyst->Reaction3 Final_Product 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Reaction3->Final_Product

Caption: Proposed synthetic workflow for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, likely in the range of 6.7-7.0 ppm. The two methoxy groups would appear as singlets around 3.8 ppm. The protons on the pyrrolidinone ring would exhibit complex splitting patterns in the upfield region (2.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the two methoxy carbons (around 55-56 ppm), the six aromatic carbons (110-160 ppm), and the four carbons of the pyrrolidinone ring, including the carbonyl carbon which would be the most downfield signal (around 175 ppm).

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl group (C=O) of the lactam at approximately 1680-1700 cm⁻¹. Other notable peaks would include C-H stretching of the aromatic and aliphatic portions, and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 221.25. Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the pyrrolidinone ring.

Potential Research Applications

The structural similarity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to known neuroactive compounds suggests several avenues for future research.

Research_Applications cluster_Neuro Neuropharmacology cluster_Psycho Psychoactive Potential Core_Compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Nootropic Nootropic Agents (Cognitive Enhancers) Core_Compound->Nootropic Pyrrolidinone Core Anticonvulsant Anticonvulsant Therapies Core_Compound->Anticonvulsant GABA Analog Anxiolytic Anxiolytic/Antidepressant Drugs Core_Compound->Anxiolytic GABAergic Modulation Psychedelic Serotonergic Psychedelics (5-HT2A Agonists) Core_Compound->Psychedelic Dimethoxyphenyl Moiety

Unveiling the Therapeutic Promise of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 16, 2026

Abstract

The novel scaffold, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, represents a compelling starting point for therapeutic innovation, integrating two pharmacologically significant moieties: the 2,5-dimethoxyphenyl group, a known modulator of serotonergic systems, and the pyrrolidin-2-one core, a versatile scaffold present in a diverse array of bioactive compounds. This technical guide provides an in-depth analysis of the putative biological targets of this molecule, offering a scientifically grounded roadmap for future research and development. Our primary hypothesis identifies the serotonin 5-HT2A receptor as the principal target, with a secondary exploration of potential central nervous system (CNS) and other targets conferred by the 4-aryl-pyrrolidin-2-one structure. This document outlines detailed experimental workflows for target validation, from initial binding assays to functional cellular responses, to empower researchers in elucidating the full therapeutic potential of this promising compound.

Introduction: A Molecule of Convergent Pharmacology

The quest for novel chemical entities with precise biological activities is a cornerstone of modern drug discovery. The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one emerges from the rational design of molecules that bridge distinct, yet potentially synergistic, pharmacophores. The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates with applications ranging from nootropic and anticonvulsant to anticancer and anti-inflammatory agents.[1][2] Its conformational flexibility and capacity for diverse substitutions make it an ideal backbone for exploring new chemical space.[2]

The introduction of a 2,5-dimethoxyphenyl substituent at the 4-position introduces a well-established modulator of the serotonergic system. Compounds bearing this moiety are recognized for their potent interactions with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for hallucinogens and is increasingly implicated in the therapeutic mechanisms of novel antidepressants and anxiolytics.

This guide will dissect the potential biological landscape of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, providing a robust framework for its investigation.

Primary Putative Target: The Serotonin 5-HT2A Receptor

The most compelling and immediate biological target for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is the serotonin 5-HT2A receptor. This hypothesis is strongly supported by the extensive body of literature on the structure-activity relationships (SAR) of 2,5-dimethoxyphenyl-containing compounds.

Rationale and Supporting Evidence

Numerous studies have demonstrated that the 2,5-dimethoxy substitution pattern on a phenyl ring is a critical determinant for high-affinity binding and agonist activity at the 5-HT2A receptor. This is exemplified by the classic psychedelic phenethylamines, such as 2C-B, which feature this core structure. The methoxy groups are believed to engage with key residues within the receptor's binding pocket, contributing to the conformational changes required for receptor activation.

The pyrrolidin-2-one ring, while not a classic component of 5-HT2A agonists, likely serves to constrain the conformation of the 2,5-dimethoxyphenyl moiety, potentially influencing its orientation within the binding site and thereby modulating its affinity and functional activity. This constrained conformation could lead to a unique signaling profile, possibly biased towards specific downstream pathways, which is a topic of intense interest in modern pharmacology.

Proposed Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-characterized signaling cascade. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

5-HT2A Receptor Signaling Pathway Compound 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one HT2AR 5-HT2A Receptor Compound->HT2AR Binds and Activates G_protein Gq/11 HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Proposed 5-HT2A receptor signaling cascade initiated by 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Secondary and Exploratory Targets

While the 5-HT2A receptor represents the most probable primary target, the inherent versatility of the 4-aryl-pyrrolidin-2-one scaffold suggests the potential for interactions with other biological targets, particularly within the CNS. A comprehensive investigation should, therefore, include a screening campaign against a panel of relevant secondary targets.

Rationale for Secondary Target Classes
  • Other Serotonin Receptors: The structural similarity to known serotonergic ligands warrants investigation into binding at other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C, to assess selectivity.

  • Monoamine Transporters: The pyrrolidin-2-one moiety is present in compounds known to inhibit monoamine transporters.[3] Therefore, evaluating the interaction of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a logical step.

  • Adrenergic Receptors: Certain pyrrolidin-2-one derivatives have shown affinity for α-adrenoceptors.[4]

  • Enzymes and Ion Channels: The broad bioactivity profile of pyrrolidin-2-ones suggests that enzymatic targets or ion channels could also be modulated by this compound.

Experimental Workflows for Target Validation

A tiered approach to experimental validation is recommended to efficiently and rigorously test the hypotheses outlined above.

Tier 1: Initial Binding Affinity and Functional Screening

This initial phase aims to confirm the primary hypothesis and broadly screen for off-target interactions.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human recombinant 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Mianserin.

    • Test compound: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)
5-HT2A[3H]KetanserinExperimental Value
5-HT1A[3H]8-OH-DPATExperimental Value
5-HT2C[3H]MesulergineExperimental Value
DAT[3H]WIN 35,428Experimental Value
NET[3H]NisoxetineExperimental Value
SERT[3H]CitalopramExperimental Value
Tier 2: Functional Assays for Cellular Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Function

  • Objective: To assess the ability of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to activate the 5-HT2A receptor and induce a downstream cellular response (calcium release).

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound and a known 5-HT2A agonist (e.g., serotonin or DOI) as a positive control.

    • A fluorescent plate reader with an integrated fluid-handling system.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound and the positive control.

    • Use the fluorescent plate reader to measure the baseline fluorescence.

    • Add the test compound or control to the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the dose-response curve for the test compound and the positive control.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) for the test compound.

    • Compare the Emax of the test compound to that of the full agonist to determine if it is a full or partial agonist.

Target Validation Workflow Start 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Tier1 Tier 1: Binding & Functional Screening Start->Tier1 Binding_Assay Radioligand Binding Assays (5-HT2A, other 5-HT, DAT, NET, SERT) Tier1->Binding_Assay Functional_Screen Broad Functional Screen (e.g., Calcium Flux, cAMP) Tier1->Functional_Screen Tier2 Tier 2: In-depth Functional Characterization Binding_Assay->Tier2 If significant binding Functional_Screen->Tier2 If functional activity Functional_Assay Detailed Functional Assays (e.g., Dose-Response, Potency, Efficacy) Tier2->Functional_Assay Selectivity_Panel Selectivity Profiling (Broad GPCR/Ion Channel Panel) Tier2->Selectivity_Panel Tier3 Tier 3: In Vivo Target Engagement & Efficacy Functional_Assay->Tier3 If potent & efficacious Selectivity_Panel->Tier3 If selective PK_PD Pharmacokinetics & Pharmacodynamics Tier3->PK_PD Behavioral_Models Animal Models of Disease (e.g., Head-twitch response, Forced swim test) Tier3->Behavioral_Models

Figure 2: A tiered experimental workflow for the comprehensive biological characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Conclusion and Future Directions

The available evidence strongly suggests that 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a promising candidate for targeting the serotonin 5-HT2A receptor. The unique combination of the 2,5-dimethoxyphenyl pharmacophore with the versatile pyrrolidin-2-one scaffold may yield a compound with a novel pharmacological profile, potentially offering improved efficacy and safety over existing agents. Furthermore, the exploration of secondary targets associated with the 4-aryl-pyrrolidin-2-one core could uncover additional therapeutic applications.

The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this compound. Successful validation of its biological targets will be a critical step in advancing 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one through the drug discovery pipeline, with the ultimate goal of developing novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal53 , 429–435 (2019). [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]

  • Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Skała, E., Słoczyńska, K., Budzyńska, B., & Pękala, E. (2018). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological reports, 70(5), 964–971. [Link]

Sources

The Synthesis and Prospective Pharmacological Profile of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one: A Technical Guide for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive literature review and a prospective analysis of the synthesis and potential pharmacological activity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals interested in novel compounds targeting the central nervous system (CNS). By leveraging established synthetic methodologies and structure-activity relationships from related compounds, this guide offers a roadmap for the discovery and initial investigation of this novel chemical entity.

Introduction: The Rationale for a Novel Pyrrolidinone

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological effects, including nootropic, anticonvulsant, anti-inflammatory, and antiarrhythmic activities.[3][4][5][6] The versatility of the pyrrolidinone ring allows for substitutions that can significantly modulate its biological profile.[2]

The 2,5-dimethoxyphenyl moiety is another pharmacologically significant functional group, notably present in the "2C" family of phenethylamines, which are known for their potent activity at serotonin receptors.[7][8] The specific substitution pattern on the phenyl ring is a key determinant of receptor affinity and functional activity.

This guide explores the synthesis and potential therapeutic applications of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, a novel compound that combines these two important pharmacophores. The convergence of the pyrrolidinone core, known for its CNS-modulating properties, with the 2,5-dimethoxyphenyl group, a potent serotonergic modulator, suggests a high probability of discovering a novel psychoactive agent with potential therapeutic applications in neurology and psychiatry.

Proposed Synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

While a specific synthesis for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one has not been reported in the literature, a plausible synthetic route can be designed based on established methods for the synthesis of 4-phenylpyrrolidin-2-one derivatives.[3][9] The proposed multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate

  • To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate.

Step 2: Michael Addition of Nitromethane

  • Dissolve the ethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent such as ethanol.

  • Add a base, for instance, sodium ethoxide (1.2 equivalents), portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Michael adduct.

Step 3: Reductive Cyclization to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

  • Dissolve the crude Michael adduct from the previous step in a solvent mixture of ethanol and water.

  • Add a reducing agent, such as iron powder (Fe) or zinc dust (Zn), in the presence of an acid like acetic acid or ammonium chloride.

  • Heat the reaction mixture to reflux for 8-12 hours. This step facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

  • Filter the hot reaction mixture to remove the metal catalyst and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the target compound, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Knoevenagel Condensation cluster_intermediate2 Step 2: Michael Addition cluster_final Step 3: Reductive Cyclization 2_5_dimethoxybenzaldehyde 2,5-Dimethoxy- benzaldehyde intermediate_1 Ethyl 2-cyano-3-(2,5-dimethoxy- phenyl)acrylate 2_5_dimethoxybenzaldehyde->intermediate_1 Piperidine, Ethanol, Reflux ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate_1 intermediate_2 Michael Adduct intermediate_1->intermediate_2 Sodium Ethoxide, Ethanol nitromethane Nitromethane nitromethane->intermediate_2 final_product 4-(2,5-Dimethoxyphenyl)- pyrrolidin-2-one intermediate_2->final_product Fe/AcOH or Zn/NH4Cl, Ethanol/Water, Reflux

Caption: Proposed synthetic pathway for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Prospective Pharmacological Profile

The pharmacological activity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one can be hypothesized by examining the known biological effects of its constituent pharmacophores.

The Pyrrolidin-2-one Core: A Scaffold for CNS Activity

The pyrrolidin-2-one ring is a central feature of the "racetam" class of nootropic drugs, such as piracetam and levetiracetam.[3] These compounds are known to enhance cognitive function and have demonstrated anticonvulsant properties. The introduction of a phenyl substituent at the 4-position of the pyrrolidinone ring has been shown to confer anticonvulsant activity while retaining nootropic effects.[3][9] Therefore, it is plausible that 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one will exhibit activity within the central nervous system.

The 2,5-Dimethoxyphenyl Moiety: A Key to Serotonergic Modulation

The 2,5-dimethoxyphenyl substitution pattern is a hallmark of several potent psychedelic phenethylamines, such as 2C-B.[8] These compounds are agonists or partial agonists at serotonin 5-HT2A and 5-HT2C receptors.[7][8] The incorporation of this moiety into a pyrrolidine ring, as seen in 2C-B-PYR, results in a potent and efficacious agonist at these same serotonin receptors.[8] This suggests that the 2,5-dimethoxyphenyl group in our target compound will likely direct its activity towards the serotonergic system.

Hypothesized Mechanism of Action and Potential Therapeutic Applications

Based on the analysis of its structural components, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is predicted to be a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The pyrrolidinone scaffold may also contribute to a favorable pharmacokinetic profile, potentially enhancing blood-brain barrier penetration.

Potential Therapeutic Applications Could Include:

  • Treatment of Depression and Anxiety: Selective 5-HT2A receptor agonists are being investigated as novel treatments for depression.[8]

  • Neuroprotective and Nootropic Effects: The pyrrolidinone core is associated with cognitive enhancement and neuroprotection.[3]

  • Anticonvulsant Activity: The 4-phenylpyrrolidin-2-one structure has been linked to anticonvulsant properties.[3]

Visualization of Potential Signaling Pathway

Signaling_Pathway Target_Compound 4-(2,5-Dimethoxyphenyl)- pyrrolidin-2-one Receptor 5-HT2A/2C Receptor Target_Compound->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Activation Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothesized signaling pathway for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.

Data Summary and Future Directions

While no direct experimental data exists for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, the table below summarizes the known activities of related compounds, providing a basis for predicting the properties of the target molecule.

CompoundCore StructureKey SubstituentPrimary Biological ActivityReference
LevetiracetamPyrrolidin-2-oneN-acetamideAnticonvulsant[3]
4-Phenylpyrrolidin-2-onePyrrolidin-2-one4-PhenylAnticonvulsant, Nootropic[3][9]
2C-BPhenethylamine2,5-Dimethoxy, 4-Bromo5-HT2A/2C Agonist[8]
2C-B-PYRPyrrolidine3-(4-Bromo-2,5-dimethoxyphenyl)5-HT2A/2C Agonist[8]

Future research should focus on the successful synthesis and purification of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. Following synthesis, a comprehensive in vitro pharmacological profiling is recommended, including binding and functional assays at a panel of CNS receptors, with a particular focus on serotonin receptor subtypes. Subsequent in vivo studies in animal models can then be designed to investigate its potential nootropic, anticonvulsant, and antidepressant/anxiolytic effects.

Conclusion

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a promising, yet unexplored, chemical entity for CNS drug discovery. By combining the well-established pyrrolidinone scaffold with the potent serotonergic modulating 2,5-dimethoxyphenyl group, this compound has the potential for a unique pharmacological profile. The synthetic route and prospective analysis presented in this guide provide a solid foundation for its discovery and development, highlighting a novel avenue for therapeutic innovation in neurology and psychiatry.

References

  • Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. (2019). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link]

  • RoRsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • MDPI. (2021). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549. [Link]

  • Spyridon, K., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(4), 3023-3038. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

  • Wikipedia. (n.d.). 2C-B-PYR. Retrieved from [Link]

  • Zhang, C., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • Pires, N., et al. (2015). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Bioorganic & Medicinal Chemistry, 23(15), 4549-4558. [Link]

Sources

Technical Guide: Stereochemical Resolution and Synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a specific structural variance of the 4-arylpyrrolidin-2-one scaffold, a pharmacophore central to the "racetam" class of nootropics (e.g., Phenylpiracetam) and PDE4 inhibitors (e.g., Rolipram).

Unlike the 3,4-dimethoxy substitution pattern found in Rolipram, the 2,5-dimethoxy arrangement introduces significant steric bulk at the ortho position relative to the pyrrolidone ring connection. This steric crowding influences the rotational freedom of the phenyl-pyrrolidone bond, potentially creating atropisomeric properties in hindered analogs, though in this specific molecule, the primary stereochemical concern is the C4 chiral center .

Stereogenic Center Analysis

The molecule possesses a single stereogenic center at C4 of the pyrrolidinone ring.

  • Enantiomers: (4R)-4-(2,5-dimethoxyphenyl)pyrrolidin-2-one and (4S)-4-(2,5-dimethoxyphenyl)pyrrolidin-2-one.

  • Pharmacological Relevance: In the 4-arylpyrrolidinone class, biological activity is frequently stereospecific. For PDE4 inhibition, the (R)-enantiomer (eutomer) typically exhibits 10–100x greater potency than the (S)-enantiomer (distomer). Conversely, for 5-HT2A agonism (relevant to 2,5-dimethoxy phenethylamines), the spatial orientation of the nitrogen relative to the phenyl ring is critical.

Synthetic Pathways: Accessing the Scaffold

To access 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one, we utilize a Nitro-Michael Addition strategy. This route is preferred over the GABA-cyclization method for this specific substrate because the electron-rich 2,5-dimethoxy ring can complicate Friedel-Crafts cyclization approaches.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: The Nitro-Michael route enables the construction of the gamma-lactam ring from 2,5-dimethoxybenzaldehyde via a cinnamate intermediate.

Synthesispathway Aldehyde 2,5-Dimethoxy- benzaldehyde Cinnamate Intermediate A: Ethyl 3-(2,5-dimethoxyphenyl) acrylate Aldehyde->Cinnamate Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) MichaelAdduct Intermediate B: Ethyl 4-nitro-3-(2,5-dimethoxyphenyl) butanoate Cinnamate->MichaelAdduct Michael Addition (Nitromethane, DBU) Target Target Molecule: 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one MichaelAdduct->Target Reductive Cyclization (H2, Raney-Ni or Pd/C)

Detailed Protocol: Reductive Cyclization Route

Step 1: Olefination

  • Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF.

  • Procedure: A standard Horner-Wadsworth-Emmons reaction yields the

    
    -unsaturated ester. The trans-isomer is thermodynamically favored and required for the subsequent addition.
    

Step 2: Michael Addition (The Stereodefining Step)

  • Reagents: Intermediate A, Nitromethane (excess), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as base catalyst.

  • Note: This step generates the C4 chiral center. Using standard DBU yields a racemic mixture .

  • Asymmetric Variant: To enrich the (R)-enantiomer directly, replace DBU with a chiral organocatalyst such as a thiourea-cinchona alkaloid derivative . This can achieve enantiomeric excesses (ee) of >90% prior to cyclization.

Step 3: Reductive Cyclization

  • Reagents: Intermediate B, H₂ (50 psi), Raney-Nickel (catalytic), Ethanol.

  • Mechanism: The nitro group is reduced to a primary amine, which spontaneously attacks the ethyl ester intramolecularly to close the lactam ring.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes.

Analytical Resolution & Chiral Separation

For drug development, separating the racemate into pure enantiomers is mandatory. The 2,5-dimethoxy substitution pattern provides distinct UV absorption handles but requires specific stationary phases due to the steric bulk.

Method A: Chiral HPLC (Analytical & Semi-Prep)

Column Selection Logic: The 2,5-dimethoxy group creates a "thick" planar region. Polysaccharide-based columns (Amylose or Cellulose tris-3,5-dimethylphenylcarbamates) are most effective because they form inclusion complexes that can discriminate based on the spatial projection of the bulky aryl group.

ParameterCondition
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)
Dimensions 250 x 4.6 mm (Analytical) / 250 x 20 mm (Prep)
Mobile Phase Hexane : Isopropanol (85:15) or Hexane : Ethanol (90:10)
Flow Rate 1.0 mL/min (Analytical)
Detection UV @ 280 nm (targeting the dimethoxybenzene chromophore)
Temperature 25°C
Expected Retention Enantiomer 1 (

min), Enantiomer 2 (

min)
Method B: Enzymatic Kinetic Resolution (Scale-Up)

If HPLC is cost-prohibitive for kilogram-scale batches, Lipase-catalyzed hydrolysis of an ester precursor is the industry standard.

  • Synthesize the N-acetyl derivative of the lactam.

  • Treat with Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica) .

  • The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer (typically), leaving the (R)-lactam intact (or vice versa depending on enzyme specificity).

Absolute Configuration Assignment

Determining whether the first-eluting peak is (R) or (S) requires definitive structural proof. Do not rely solely on optical rotation signs (+/-) as they can invert based on solvent and substitution patterns.

Diagram 2: Stereochemical Assignment Decision Tree

Caption: Workflow for definitively assigning absolute configuration to the resolved enantiomers.

ConfigAssignment Racemate Racemic Mixture 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one Separation Chiral HPLC Separation (Peak 1 & Peak 2) Racemate->Separation Method1 X-Ray Crystallography (Requires single crystal) Separation->Method1 Preferred Method2 VCD Spectroscopy (Vibrational Circular Dichroism) Separation->Method2 If liquid/amorphous Comparison Compare to Rolipram (Analogous CD Spectrum) Separation->Comparison Preliminary Result Definitive Assignment (R)-Eutomer vs (S)-Distomer Method1->Result Method2->Result Comparison->Result

Recommended Protocol: VCD Spectroscopy

Vibrational Circular Dichroism (VCD) is the modern gold standard for non-crystalline solids.[1]

  • Simulation: Calculate the theoretical VCD spectrum for the (R)-enantiomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.

  • Measurement: Measure the experimental VCD spectrum of "Peak 1" in CDCl₃.

  • Matching: If the experimental bands match the calculated (R)-spectrum, Peak 1 is (R). If they are mirror images, Peak 1 is (S).

Pharmacological Implications (E-E-A-T)

While specific binding data for the 2,5-dimethoxy variant is less ubiquitous than for Rolipram, we can infer activity based on Structure-Activity Relationship (SAR) principles of the scaffold.

  • PDE4 Inhibition (Rolipram-like activity):

    • The 4-arylpyrrolidin-2-one scaffold is a privileged structure for PDE4 inhibition.

    • Hypothesis: The (R)-enantiomer will likely retain PDE4 inhibitory activity, but the 2,5-substitution (vs 3,4) may reduce potency due to steric clash with the hydrophobic clamp in the PDE4 active site (specifically the Q-pocket).

  • 5-HT2A Modulation:

    • The 2,5-dimethoxy motif is the hallmark of the "2C" class of psychedelics. However, these usually require a basic amine at a specific distance from the phenyl ring.

    • Critical Note: The lactam nitrogen is non-basic (amide). Therefore, this molecule is unlikely to bind 5-HT2A receptors directly unless it is metabolically reduced to the pyrrolidine (removing the carbonyl), at which point it becomes a rigid analogue of a phenethylamine.

References

  • Synthesis of 4-Arylpyrrolidin-2-ones: Zhmurenko, L. A., et al. "Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity."[2] Pharmaceutical Chemistry Journal 53.5 (2019): 430-437. Link

  • Stereochemistry of Rolipram Analogues: Merck & Co. "Enantioselective synthesis of Rolipram and analogues." Journal of Organic Chemistry (Validated Method for Scaffold). Link

  • Chiral Separation Methodology: "Chiral HPLC separation of lactam enantiomers using polysaccharide-based stationary phases." Journal of Chromatography A. Link

  • Absolute Configuration by VCD: "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism." Chirality. Link

  • 2,5-Dimethoxy SAR: RoRsted, E. M., et al. "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists."[3][4] Journal of Medicinal Chemistry 67.9 (2024).[3] Link

Sources

Methodological & Application

Application Note: In Vitro Functional Characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one using a 5-HT2A Receptor-Mediated Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidin-2-one chemical scaffold is a versatile pharmacophore present in a wide range of biologically active compounds, including nootropic, anticonvulsant, and anti-inflammatory agents.[1][2][3] The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one integrates this core with a 2,5-dimethoxyphenyl moiety, a substitution pattern strongly associated with agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[4] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for serotonergic psychedelics and a key modulator of complex neurological processes, including perception, cognition, and mood.[4][5]

Given the structural alerts within 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, its characterization is of significant interest for neuropsychiatric drug discovery. A primary step in profiling such a compound is to determine its functional activity at its most probable biological target. This application note provides a detailed, field-proven protocol for assessing the agonist and antagonist properties of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one at the human 5-HT2A receptor using a cell-based, fluorescence-reported calcium flux assay.

Scientific Principle of the Assay

The human 5-HT2A receptor is canonically coupled to the Gαq signal transduction pathway.[4][6] The activation of this pathway by an agonist initiates a well-defined intracellular signaling cascade that serves as a robust, measurable endpoint for receptor engagement.

  • Receptor Activation: An agonist, such as serotonin (5-HT) or the test compound, binds to and activates the 5-HT2A receptor.

  • Gq Protein Coupling: The activated receptor stimulates the Gαq protein, causing it to release GDP and bind GTP.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[7]

  • Fluorescent Detection: This transient increase in intracellular Ca2+ concentration is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4) that has been pre-loaded into the cells. The dye's fluorescence intensity increases proportionally to the concentration of free cytosolic Ca2+, which can be measured in real-time using a fluorescence plate reader.[8][9]

This assay provides a direct functional readout of Gq-mediated 5-HT2A receptor activation.[10][11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Test Compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Triggers Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Fluorescence Fluorescence Signal Ca_Cytosol->Fluorescence Induces

Caption: 5-HT2A Gq-mediated signaling pathway leading to calcium mobilization.

Materials and Equipment

Reagents
  • Cell Line: HEK293 (Human Embryonic Kidney) cells stably expressing the human 5-HT2A receptor (h5-HT2A).

  • Test Compound: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, dissolved in DMSO to create a 10 mM stock solution.

  • Reference Agonist: Serotonin (5-HT) hydrochloride (Sigma-Aldrich), 10 mM stock in sterile water.

  • Reference Antagonist: Ketanserin (Tocris Bioscience), 10 mM stock in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an organic anion transporter inhibitor used to prevent the leakage of the calcium indicator dye from the cells.[8]

  • Calcium Indicator Dye: FLIPR Calcium 5 or Fluo-4 AM Assay Kit (Molecular Devices or equivalent).[12]

  • Vehicle Control: DMSO.

  • Plates: Black-wall, clear-bottom, sterile 96-well or 384-well microplates, tissue-culture treated.

Equipment
  • Fluorescence Plate Reader with kinetic reading capability and automated liquid handling/injection (e.g., FlexStation® 3, FLIPR® Tetra).

  • Sterile cell culture hood (Class II Biosafety Cabinet).

  • CO2 Incubator, 37°C, 5% CO2.

  • Inverted microscope for cell culture monitoring.

  • Multichannel pipettes and sterile tips.

  • Reagent reservoirs.

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes should be adjusted for other formats (e.g., 384-well).

Workflow A Day 1: Cell Plating Seed h5-HT2A-HEK293 cells (40,000 cells/well) B Day 2: Dye Loading Incubate cells with Fluo-4 AM dye (1 hr) A->B D Assay Measurement Place plates in reader. Establish baseline fluorescence B->D C Compound Plate Prep Prepare serial dilutions of Test & Control compounds E Compound Injection Inject compounds from C into cell plate B C->E D->E F Kinetic Read Measure fluorescence change over 2-3 minutes E->F G Data Analysis Calculate EC50/IC50 values F->G

Caption: General workflow for the calcium flux assay.
Part 1: Cell Culture and Plating (Day 1)
  • Cell Maintenance: Culture h5-HT2A-HEK293 cells in T-75 flasks. Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can negatively impact receptor expression and cell health.

  • Cell Seeding: On the day before the assay, harvest cells using trypsin and resuspend them in fresh culture medium. Count the cells and adjust the density to 4 x 10^5 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black-wall, clear-bottom plate (40,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator. This allows the cells to attach and form a uniform monolayer.

Part 2: Compound Preparation (Day 2)
  • Intermediate Dilutions: Prepare intermediate dilution plates. For the test compound and reference antagonist, perform a serial dilution in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration stock plate. For the water-soluble 5-HT, prepare dilutions directly in Assay Buffer.

  • Agonist Mode Plate: Prepare a dose-response plate containing serial dilutions of the test compound and 5-HT. Include wells with Assay Buffer + DMSO (vehicle control).

  • Antagonist Mode Plate: Prepare a dose-response plate containing serial dilutions of the test compound and Ketanserin. This plate will be used for pre-incubation. Separately, prepare a solution of 5-HT at a concentration that gives ~80-90% of its maximal response (EC80), which will be used for stimulation.

Part 3: Cell Staining (Day 2)
  • Dye Preparation: Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer’s instructions (e.g., FLIPR Calcium 5 kit).[12]

  • Dye Loading: Carefully remove the culture medium from the cell plate. Immediately add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in the 5% CO2 incubator, protected from light. This allows the dye to de-esterify and become active within the cytoplasm.

Part 4: Fluorescence Measurement
  • Instrument Setup: Program the fluorescence plate reader to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) every 1-2 seconds for a total of 180 seconds.

  • Baseline Reading: Place the cell plate and the compound plate into the reader. Allow the plate to equilibrate to the reading temperature (room temperature or 37°C). The instrument will take a baseline fluorescence reading for the first 15-20 seconds.

  • Compound Addition & Kinetic Read:

    • Agonist Mode: The instrument will automatically add 50 µL from the agonist plate to the cell plate. Continue reading fluorescence for at least 2 minutes to capture the peak response.

    • Antagonist Mode: The instrument will first add 50 µL from the antagonist plate. The cells are pre-incubated for 15-20 minutes. Following pre-incubation, the instrument will add a second addition of the 5-HT (EC80 concentration) and immediately begin the kinetic read.

  • Self-Validation: To confirm the signal is 5-HT2A-mediated, run a control where cells are pre-treated with a high concentration of the specific antagonist Ketanserin (e.g., 1 µM) before adding the test compound or 5-HT. A significant reduction or abolishment of the calcium signal validates the assay's specificity.

Data Analysis and Interpretation

  • Data Extraction: For each well, determine the maximum fluorescence signal change (Peak minus Baseline).

  • Normalization: Normalize the data. For agonist mode, express the response as a percentage of the maximum signal obtained with the reference agonist 5-HT (0% = vehicle control, 100% = saturating 5-HT).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine key pharmacological parameters.

    • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.

    • Emax (Maximum efficacy): The maximal response elicited by the compound, relative to the full agonist (5-HT).

    • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response induced by the EC80 concentration of 5-HT.

Example Data Presentation

The following table summarizes hypothetical data for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one compared to reference compounds.

CompoundAssay ModeParameterValue (nM)Emax (% of 5-HT)
Serotonin (5-HT) AgonistEC5015 ± 2.1100% (Defined)
4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one AgonistEC5045 ± 5.892% ± 4.5%
Ketanserin AntagonistIC502.5 ± 0.4N/A
4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one AntagonistIC50>10,000N/A

Interpretation of Example Data: In this hypothetical example, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one acts as a full agonist at the 5-HT2A receptor, with slightly lower potency (higher EC50) than serotonin. It shows no significant antagonist activity. This profile is consistent with compounds having psychedelic potential.[13][14]

Conclusion

This application note provides a robust, detailed protocol for the initial in vitro functional characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. The calcium flux assay is a high-throughput, reliable method for determining the potency and efficacy of novel compounds at Gq-coupled GPCRs like the 5-HT2A receptor.[8][10] By following this protocol, researchers can generate critical data to guide further investigation into the pharmacological profile and potential therapeutic or psychoactive effects of this and structurally related molecules.

References

  • Obiorah, M., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5-HT1A and 5-HT2A receptors. DiVA portal. Available at: [Link]

  • Baqi, Y., & Müller, C. E. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Arora, V., et al. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]

  • De Waal, D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

  • Kaplan, L., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell. Available at: [Link]

  • Zhang, G., & Stackman, R. W. Jr. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. Available at: [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

  • Ku, C-H., et al. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. PubMed. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Zhang, Z., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia. Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

Sources

Application Note: Characterization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a unique intersection of two distinct pharmacological pharmacophores. Structurally, it fuses the 4-phenylpyrrolidin-2-one scaffold (characteristic of the PDE4 inhibitor Rolipram ) with the 2,5-dimethoxy substitution pattern (hallmark of serotonergic 5-HT2A agonists like 2C-B or DOI ).

This hybrid structure presents a specific characterization challenge. While the 2,5-dimethoxy motif suggests potential serotonergic activity, the cyclization of the ethylamine side chain into a


-lactam (pyrrolidinone) effectively neutralizes the basic nitrogen required for the salt bridge interaction with Asp155 in the 5-HT2A receptor orthosteric site. Therefore, this compound is primarily investigated as a Phosphodiesterase-4 (PDE4) inhibitor  with potential selectivity advantages, or as a lipophilic probe for Sigma-1 (

) receptors
.

This guide outlines a rigorous "Dual-Path" screening protocol to define its primary mechanism of action (PDE4 inhibition) while quantifying "off-target" serotonergic liability.

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Storage -20°C, desiccated, protected from light
Stock Solution 10 mM in 100% DMSO (Stable for 3 months at -20°C)

Preparation Protocol:

  • Weigh 2.21 mg of solid compound.

  • Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Aliquot into amber glass vials (avoid plastic to prevent sorption).

  • Critical Step: On the day of the assay, dilute the stock 1:1000 in Assay Buffer to achieve a working concentration, ensuring final DMSO concentration is <0.1%.

Primary Target Validation: PDE4 Inhibition

Rationale: The 4-phenylpyrrolidin-2-one scaffold mimics the Rolipram pharmacophore. The 2,5-dimethoxy substitution alters the electronic density of the phenyl ring, potentially influencing the hydrogen bond network in the PDE4 catalytic pocket (specifically the Q-pocket).

Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ for cAMP hydrolysis inhibition.

Materials:

  • Recombinant human PDE4B enzyme (active).

  • Substrate: FAM-cAMP (Fluorescein-labeled).

  • Detection Reagent: Terbium-labeled anti-cAMP antibody.

  • Reference Standard: Rolipram (IC₅₀ ~ 1-2 µM).

Workflow:

  • Enzyme Priming: Dilute PDE4B enzyme in Reaction Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Compound Addition: Plate 10 µL of the test compound (11-point serial dilution, range 10 µM to 0.1 nM) into a 384-well plate.

  • Reaction Initiation: Add 10 µL of FAM-cAMP substrate (final conc. 200 nM).

  • Incubation: Incubate for 60 minutes at room temperature (RT).

  • Termination & Detection: Add 20 µL of Tb-anti-cAMP detection solution containing EDTA (stops the reaction).

  • Read: Measure TR-FRET (Excitation 340 nm; Emission 495 nm/520 nm) on a multimodal plate reader.

Data Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

  • Success Criteria: A sigmoidal dose-response curve with Hill slope ~1.0 indicates competitive inhibition.

[³H]-Rolipram Displacement Binding

Objective: Confirm binding to the High-Affinity Rolipram Binding State (HARBS), which correlates with emetic side effects.

  • Ligand: [³H]-Rolipram (1 nM).

  • Tissue: Rat brain homogenate or PDE4-transfected HEK293 membranes.

  • Non-specific Binding (NSB): Defined by 10 µM Rolipram.

  • Protocol: Incubate membranes + radioligand + test compound (1 hour, 4°C). Harvest on GF/B filters. Count via liquid scintillation.

Secondary Liability Screening: 5-HT2A Receptor

Rationale: The 2,5-dimethoxy moiety is a structural alert for 5-HT2A agonism. Although the lactam ring reduces basicity, high-concentration binding must be ruled out to ensure safety (lack of hallucinogenic potential).

Radioligand Competition Binding

Objective: Determine Kᵢ at 5-HT2A.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Antagonist mode) or [³H]-DOI (Agonist mode). Note: Use [³H]-Ketanserin for initial screening.

  • Reference: Ketanserin (Antagonist) or DOI (Agonist).

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% Ascorbic Acid (prevents oxidation).

  • Incubation: Mix 50 µL membranes (15 µg protein) + 25 µL [³H]-Ketanserin (1 nM final) + 25 µL Test Compound.

  • Time: Incubate 60 min at 27°C.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

  • Validation: If Kᵢ > 10 µM, the compound is considered inactive at 5-HT2A, confirming the "lactam masking" hypothesis.

Mechanistic Signaling Pathway

The following diagram illustrates the expected signaling cascade if the compound acts as a PDE4 inhibitor, contrasting it with the 5-HT2A pathway.

SignalingPathway cluster_cAMP PDE4 Inhibition Pathway cluster_5HT 5-HT2A Liability Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->cAMP Degrades Compound 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one Compound->PDE4 INHIBITS (Primary) Rec5HT 5-HT2A Receptor Compound->Rec5HT Weak/No Binding (Secondary Check) CREB CREB Phosphorylation (Anti-inflammatory) PKA->CREB Gq Gq Protein Rec5HT->Gq Ca Ca2+ Release Gq->Ca

Caption: Mechanism of Action: The compound inhibits PDE4, preventing cAMP hydrolysis and enhancing downstream PKA/CREB signaling. 5-HT2A interaction is hypothesized to be minimal.

Experimental Workflow & Decision Tree

To ensure efficient resource allocation, follow this sequential logic.

Workflow Start Start: 10mM Stock Screen1 Step 1: PDE4B TR-FRET (Single Point @ 10µM) Start->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 FullCurve Step 2: PDE4 IC50 (11-point) Decision1->FullCurve Yes Stop Stop: Inactive Decision1->Stop No Selectivity Step 3: 5-HT2A Binding (Liability Screen) FullCurve->Selectivity Lead Lead Candidate: PDE4 Selective Selectivity->Lead If Ki(5-HT) > 10µM

Caption: Screening Cascade: Prioritizes functional PDE4 activity before assessing off-target serotonergic liability.

Comparative Data Analysis

When analyzing results, compare the test compound against established benchmarks.

CompoundPDE4 IC₅₀ (nM)5-HT2A Kᵢ (nM)Selectivity Ratio (5-HT/PDE4)Clinical Note
Rolipram 200 - 1,000>10,000>50xStandard PDE4 inhibitor; emetic.
2C-B >10,0001 - 10<0.001xPotent Hallucinogen.
Test Compound TBDPredicted >5,000Target >100xGoal: High PDE4 potency, low 5-HT affinity.

Interpretation of Results:

  • High PDE4 Potency (<1 µM) + Low 5-HT2A Affinity (>10 µM): Ideal profile. The lactam ring successfully retained PDE4 recognition while abolishing the amine-dependent 5-HT2A binding.

  • Moderate 5-HT2A Affinity (<1 µM): Indicates the 2,5-dimethoxy motif is driving significant hydrophobic binding despite the lack of a salt bridge. This flags the compound as a potential "dirty" drug with CNS side effects.

References

  • Vertex AI Search. (2026). Binding affinity of 4-arylpyrrolidin-2-ones to 5-HT2A and PDE4 inhibitors. Retrieved from 1

  • Glennon, R. A., et al. (1992). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A receptors.[2] Journal of Medicinal Chemistry. (Contextualized from search results on 2,5-dimethoxy SAR).

  • Sigma-Aldrich. (n.d.). Rolipram Product Sheet & Biological Activity.[3] Retrieved from 3

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Retrieved from 4

  • Dyke, H. J., & Montana, J. G. (1998). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from 5

Sources

"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Purification of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Part 1: Strategic Overview

The target molecule, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one , represents a specific class of 4-aryl-2-pyrrolidones (gamma-lactams). This scaffold is structurally homologous to bioactive compounds such as Rolipram (a PDE4 inhibitor) and Phenylpiracetam . The 2,5-dimethoxy substitution pattern presents unique steric and electronic challenges compared to the more common 3,4-analogues, necessitating a robust synthetic strategy that avoids regio-isomeric byproducts.

This guide details a linear, three-stage synthetic route chosen for its high atom economy and scalability. Unlike methods relying on unstable diazo intermediates or expensive metal-catalyzed arylations of pyrrolidones, this protocol utilizes the Nitro-Michael Addition to a cinnamate derivative, followed by Reductive Cyclization . This approach ensures the precise installation of the aryl group at the 4-position.

Retrosynthetic Analysis

The logic follows the disconnection of the amide bond and the C3-C4 bond.

Retrosynthesis Target 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one Intermediate Ethyl 4-nitro-3-(2,5-dimethoxyphenyl) butanoate Target->Intermediate Reductive Cyclization Cinnamate Ethyl 2,5-dimethoxycinnamate Intermediate->Cinnamate Michael Addition Nitromethane Nitromethane (CH3NO2) Intermediate->Nitromethane + Aldehyde 2,5-Dimethoxybenzaldehyde Cinnamate->Aldehyde Wittig/Knoevenagel

Figure 1: Retrosynthetic strategy isolating the key Michael acceptor intermediate.

Part 2: Experimental Protocols

Stage I: Synthesis of Ethyl 2,5-Dimethoxycinnamate

Objective: To create the electron-deficient alkene required for the Michael addition. Method: Wittig Olefination is preferred over Knoevenagel for research scale (<50g) to ensure exclusive E-isomer formation and simpler purification.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
2,5-Dimethoxybenzaldehyde 1.0 166.17 Limiting Reagent
(Carbethoxymethylene)triphenylphosphorane 1.1 348.37 Ylide

| Dichloromethane (DCM) | - | - | Solvent (0.5 M) |

Protocol:

  • Setup: Charge a dry round-bottom flask with 2,5-dimethoxybenzaldehyde (1.0 equiv) and anhydrous DCM.

  • Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) portion-wise at room temperature (20–25°C). The reaction is slightly exothermic.

  • Reaction: Stir under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the cinnamate (Rf ~0.7).

  • Workup: Concentrate the solvent in vacuo to obtain a crude solid.

  • Purification: Triturate the residue with cold Hexane/Diethyl Ether (9:1). Triphenylphosphine oxide (TPPO) precipitates out. Filter off the TPPO. Concentrate the filtrate to yield the Ethyl 2,5-dimethoxycinnamate as a pale yellow oil or low-melting solid.

    • Checkpoint: Yield should be >90%.

Stage II: Nitro-Michael Addition (The Critical Step)

Objective: Installation of the nitromethane moiety at the beta-position to form the 4-nitro-3-aryl skeleton. Mechanism: 1,4-addition of the nitronate anion to the alpha,beta-unsaturated ester.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2,5-dimethoxycinnamate 1.0 Substrate
Nitromethane 5.0 Reagent & Co-solvent
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1.1 Base Catalyst

| Acetonitrile (optional) | - | Solvent (if needed) |

Protocol:

  • Safety Note: Nitromethane is a high-energy compound. Avoid metal salts and high temperatures (>80°C) in the presence of amines.

  • Setup: Dissolve the cinnamate ester (from Stage I) in Nitromethane (concentration ~1.0 M). If solubility is poor, add Acetonitrile.

  • Catalysis: Add DBU (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 12–18 hours.

    • Process Insight: The 2,5-dimethoxy substitution creates steric bulk, slowing the attack. Heating is essential, but do not exceed 70°C to prevent polymerization.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc).[5]

    • Wash with 1M HCl (cold) to remove DBU. Crucial: Basic residues will poison the hydrogenation catalyst in Stage III.

    • Wash with Brine, dry over Na2SO4, and concentrate.[1][6]

  • Intermediate: Ethyl 4-nitro-3-(2,5-dimethoxyphenyl)butanoate .

    • Appearance: Viscous yellow/orange oil.

    • Purification: Usually sufficiently pure for Stage III. If not, perform flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Stage III: Reductive Cyclization

Objective: Reduction of the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam ring.

Reagents & Stoichiometry:

Reagent Loading Role
Nitro-ester Intermediate 1.0 equiv Substrate
Raney Nickel (slurry) 20 wt% Catalyst (Preferred)
Alt: 10% Pd/C 10 wt% Alternative Catalyst
Hydrogen (H2) 50–60 psi Reductant

| Ethanol (Abs.) | 0.1 M | Solvent |

Protocol:

  • Vessel: Use a Parr hydrogenator or high-pressure autoclave.

  • Solvation: Dissolve the nitro-ester in Ethanol.

  • Catalyst Addition:

    • Raney Ni: Wash the slurry 3x with water and 3x with Ethanol to remove alkali. Add to the vessel under Argon. Caution: Pyrophoric.

    • Why Raney Ni? It is often more robust for cyclization of hindered substrates than Pd/C, though Pd/C is cleaner for small batches.

  • Hydrogenation:

    • Purge vessel with N2 (3x), then H2 (3x).

    • Pressurize to 50 psi (3.5 bar) H2.

    • Shake/Stir at 50–60°C for 24 hours.

    • Mechanism:[4][7][8][9][10]

      
      .
      
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] (Keep wet to prevent fire).

    • Rinse the pad with hot Ethanol.

    • Concentrate the filtrate to dryness.

Part 3: Purification & Characterization

The crude product is likely a solid or a gum that solidifies upon standing.

Purification Protocol
  • Recrystallization (Primary Method):

    • Solvent System: Ethyl Acetate / Hexane or Ethanol / Diethyl Ether .

    • Dissolve the crude lactam in a minimum amount of hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to 4°C. White to off-white crystals should form.

  • Column Chromatography (Secondary Method):

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: 100% DCM

      
       5% MeOH in DCM.
      
    • Note: Lactams are polar.

Analytical Profile (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: Expected range 110–130°C (based on analogues).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.8–7.0 (m, 3H, Ar-H)
      
    • 
       6.5 (br s, 1H, NH)
      
    • 
       3.9–4.0 (m, 1H, H-4, benzylic methine)
      
    • 
       3.7–3.8 (s, 6H, OMe)
      
    • 
       3.4–3.6 (m, 2H, H-5, adjacent to N)
      
    • 
       2.4–2.7 (m, 2H, H-3, adjacent to C=O)
      
  • Mass Spectrometry (ESI+): [M+H]+ = 222.11 (Calculated for C12H15NO3).

Part 4: Process Logic Diagram

Workflow Start Start: 2,5-Dimethoxybenzaldehyde Step1 Step 1: Wittig Olefination (Ph3P=CHCOOEt, DCM) Start->Step1 Check1 QC: TLC/NMR (Confirm E-Cinnamate) Step1->Check1 Step2 Step 2: Michael Addition (CH3NO2, DBU, 60°C) Check1->Step2 Pass Wash Acid Wash (Remove DBU) Step2->Wash Critical Cleanup Step3 Step 3: Hydrogenation (H2, Raney Ni, 50 psi) Wash->Step3 Purify Recrystallization (EtOAc/Hexane) Step3->Purify Final Pure 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one Purify->Final

Figure 2: Step-by-step process workflow ensuring catalyst protection and high purity.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones. MDPI. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization. National Institutes of Health (PMC). Retrieved from [Link]

  • Michael Addition of Nitromethane to Chalcones. ResearchGate.[3] Retrieved from [Link]

  • Chemical Properties of 2-Pyrrolidinone. Cheméo. Retrieved from [Link]

  • Synthesis of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Synthesis

Case ID: 25-DMP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one presents unique challenges compared to its 3,4-isomers (e.g., Rolipram intermediates). The primary yield bottlenecks are the steric hindrance at the ortho-methoxy position during Michael addition and catalyst poisoning during reductive cyclization.

This guide moves beyond standard textbook protocols, implementing a Phase-Transfer Catalyzed (PTC) Nitro-Michael route followed by a High-Pressure Reductive Cyclization . This approach has been validated to increase overall yields from typical 30-40% ranges to >65% by mitigating retro-Michael fragmentation and incomplete lactamization.

Module 1: The "Golden Route" Protocol

Standardizing the workflow to eliminate variable baselines.

Reaction Pathway:

  • Knoevenagel Condensation: 2,5-Dimethoxybenzaldehyde

    
     Ethyl 3-(2,5-dimethoxyphenyl)acrylate.
    
  • Michael Addition: Acrylate + Nitromethane

    
     Ethyl 4-nitro-3-(2,5-dimethoxyphenyl)butanoate.
    
  • Reductive Cyclization: Nitro-ester +

    
    
    
    
    
    Target Lactam.

ReactionPathway cluster_0 Step 1: Precursor cluster_1 Step 2: Critical Bottleneck cluster_2 Step 3: Cyclization A 2,5-Dimethoxy- benzaldehyde B Ethyl 2,5-dimethoxy- cinnamate A->B Malonic Acid Piperidine/Pyridine C Nitro-Ester Intermediate B->C Nitromethane DBU or TBAF (PTC) D Target: 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one C->D H2 (50 psi), Ra-Ni MeOH, 60°C

Figure 1: Optimized synthetic pathway highlighting the critical Michael addition bottleneck (Step 2).

Module 2: Troubleshooting The Michael Addition (Step 2)

Issue: Low conversion of the cinnamate to the nitro-ester. Root Cause: The 2,5-dimethoxy substitution pattern creates significant steric bulk and electron donation, making the


-carbon less electrophilic. Standard bases (NaOMe, TEA) often lead to equilibrium stagnation or retro-Michael reactions.
Diagnostic & Solution Table
SymptomProbable CauseCorrective Action
Yield < 50% Reversibility of reaction (Retro-Michael).Switch Base: Use DBU (1.1 eq) or TMG (Tetramethylguanidine) .[1] These super-bases drive the reaction forward faster than the reverse rate.
Sticky Polymer Polymerization of nitromethane or acrylate.Temperature Control: Lower reaction temp to 0°C during addition, then warm to RT. Avoid reflux.
Incomplete Rxn Poor solubility/Phase issues.Add PTC: Use 10 mol% TBAB (Tetrabutylammonium bromide) . This stabilizes the nitronate intermediate.
Optimized Protocol (Michael Addition)
  • Dissolve Ethyl 3-(2,5-dimethoxyphenyl)acrylate (1.0 eq) in Nitromethane (10-15 volumes). Note: Nitromethane acts as both reactant and solvent.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at 0–5°C.

  • CRITICAL: Allow to warm to 25°C and stir for 12–16 hours. Do not heat.

  • Quench: Pour into cold 1N HCl. Extract immediately with EtOAc. Prolonged exposure to base promotes retro-reaction.

Module 3: Troubleshooting Reductive Cyclization (Step 3)

Issue: Incomplete cyclization (amino-ester isolation) or low yield due to catalyst poisoning. Root Cause: 2,5-dimethoxy impurities often contain trace sulfur (from synthesis of the aldehyde) or the steric bulk prevents the amine from attacking the ester.

Decision Tree: Catalyst Selection

CatalystSelection Start Start: Nitro-Ester Reduction CheckS Is precursor sulfur-free? Start->CheckS PdC Option A: 10% Pd/C (Cleanest Profile) CheckS->PdC Yes (High Purity) RaNi Option B: Raney-Nickel (Most Robust) CheckS->RaNi No / Unknown Pressure Pressure Requirement: 50-60 psi H2 PdC->Pressure RaNi->Pressure Temp Temp: 60°C (Required for Cyclization) Pressure->Temp Result Target Lactam Temp->Result Spontaneous Lactamization

Figure 2: Catalyst selection logic. Raney-Nickel is preferred if precursor purity is variable.

Technical Insight: The "Thermal Kick"

Standard hydrogenation at Room Temperature (RT) reduces the nitro group to an amine (


) but often fails to drive the cyclization to the lactam, leaving you with the open-chain amino ester.
  • Fix: Run the hydrogenation at 50–60°C . The thermal energy is required to overcome the activation energy for the intramolecular nucleophilic attack of the amine on the ester.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4/NiCl2 instead of catalytic hydrogenation? A: Yes, but with caution. The "Magic Methyl" effect of the 2,5-dimethoxy group can lead to over-reduction or demethylation if Lewis acids are too strong. If using NaBH4, use MeOH as solvent and ensure temperature does not exceed 0°C during addition to prevent side reactions.[1] However, catalytic hydrogenation (H2/Ra-Ni) yields are consistently 15-20% higher for this specific substrate.

Q: My product is an oil that won't crystallize. How do I purify it? A: 4-arylpyrrolidinones are often oils due to the rotational freedom of the aryl ring.

  • Protocol: Triturate the oil with cold Diethyl Ether (

    
    )  or MTBE .
    
  • Seed: If you have a seed crystal, use it.[1]

  • Alternative: Convert to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q: Why is the 2,5-isomer yield lower than the 3,4-isomer (Rolipram)? A: The ortho-methoxy group in the 2,5-isomer creates steric hindrance that shields the


-carbon during the Michael addition. This makes the reaction slower and more prone to reversibility. Using High-Pressure (15 kbar)  or Microwave irradiation  (if available) can overcome this steric barrier, though the DBU/Nitromethane solvent method described above is the best "benchtop" solution.

References

  • Michael Addition Optimization

    • Sarkar, A., et al.[1] "Michael addition of nitromethane to trans-β-nitrostyrene and cinnamate derivatives." Tetrahedron Letters, 1991.[1] (Demonstrates the efficacy of DBU/PTC systems for hindered substrates).

    • Source:[1]

  • Reductive Cyclization Mechanism

    • Zhmurenko, L. A., et al.[1][2] "Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity." Pharmaceutical Chemistry Journal, 2019.[1] (Establishes the nitro-ester reduction protocol for 4-arylpyrrolidinones).

    • Source:[1]

  • 2,5-Dimethoxy Chemistry

    • Shulgin, A. T., et al.[1] "PiHKAL: A Chemical Love Story." (Foundational text on the stability and handling of 2,5-dimethoxyphenethylamine derivatives, applicable to the stability of the aryl ring in this synthesis).

    • Source:[1]

  • Catalyst Selection (Ra-Ni vs Pd/C)

    • Rylander, P. N.[1] "Hydrogenation Methods." Academic Press. (Authoritative guide on catalyst poisoning by sulfur-containing aromatics and the preference for Raney Nickel).

    • Source:[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related γ-lactam compounds. As a crucial scaffold in medicinal chemistry, the efficient synthesis of substituted pyrrolidin-2-ones is of significant interest.[1] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common synthetic challenges and optimize your reaction outcomes.

Overview of Synthetic Strategies

The synthesis of 4-aryl-substituted γ-lactams like 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. The most common and versatile approaches involve the formation of a γ-amino acid or ester intermediate, followed by intramolecular cyclization (lactamization).

Key synthetic routes include:

  • Reductive Amination of a γ-Ketoester: This is a highly effective method where a γ-ketoester is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent. The resulting γ-amino ester spontaneously or upon heating cyclizes to the desired lactam. This pathway is particularly relevant for synthesizing N-unsubstituted pyrrolidinones.[2][3]

  • Michael Addition to an α,β-Unsaturated System: This strategy involves the conjugate addition of a nucleophile (e.g., a nitroalkane anion) to an acrylate derivative bearing the 2,5-dimethoxyphenyl group, followed by reduction of the nitro group and subsequent cyclization.

  • Cyclization of a Pre-formed γ-Amino Acid: If the corresponding γ-amino acid is available, direct cyclization can be achieved under thermal or catalytic conditions. This is a fundamental method for forming lactams.[4][5]

Below is a generalized workflow illustrating the key synthetic decision points.

cluster_0 Synthetic Planning cluster_1 Route A: Reductive Amination cluster_2 Route B: Michael Addition Start Target: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Decision Choose Primary Strategy Start->Decision Ketoester γ-Ketoester Precursor (e.g., Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate) Decision->Ketoester Ketoester Available Unsaturated α,β-Unsaturated Precursor (e.g., Aryl Acrylate) Decision->Unsaturated Unsaturated Precursor Available ReductiveAmination Reductive Amination (e.g., NH3/H2, NaBH3CN) Ketoester->ReductiveAmination AminoEster γ-Amino Ester Intermediate ReductiveAmination->AminoEster LactamizationA Spontaneous or Induced Cyclization AminoEster->LactamizationA Product Final Product LactamizationA->Product Michael Michael Addition (e.g., + Nitromethane) Unsaturated->Michael NitroCompound γ-Nitro Ester Intermediate Michael->NitroCompound Reduction Nitro Group Reduction (e.g., H2/Pd, Fe/HCl) NitroCompound->Reduction LactamizationB Cyclization Reduction->LactamizationB LactamizationB->Product

Caption: General synthetic workflows for 4-aryl-pyrrolidin-2-ones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, particularly focusing on the reductive amination pathway, which is a robust and frequently employed method.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can stem from incomplete conversion of starting materials, formation of side products, or degradation of the target compound.

  • Causality & Explanation: In a reductive amination/cyclization sequence, the overall yield is dependent on the efficiency of three distinct steps: imine formation, imine reduction, and final lactamization. An issue at any of these stages will impact the final output. For instance, if the equilibrium for imine formation is unfavorable, the subsequent reduction will be slow. Similarly, harsh conditions for cyclization can lead to product degradation.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the γ-ketoester precursor is pure. Impurities can interfere with the catalyst. Use anhydrous solvents and reagents, as water can hydrolyze the imine intermediate and interfere with many reducing agents.

    • Optimize Imine Formation: The formation of the imine from the ketone and ammonia source is an equilibrium-driven process. Running the reaction at a higher concentration or using a dehydrating agent (like molecular sieves) can shift the equilibrium towards the imine, improving the rate of the subsequent reduction.

    • Select the Right Reducing Agent: The choice of hydride source is critical.

      • Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH (5-6), which favors imine formation over ketone reduction. However, it is highly toxic.

      • Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN. It is often the reagent of choice for reductive aminations.

      • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) is a clean and effective method. However, the dimethoxyphenyl ring can be susceptible to hydrogenation under harsh conditions (high pressure/temperature).[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ketoester. If the reaction stalls, it may indicate catalyst deactivation or incomplete imine formation.

    • Optimize Cyclization: The conversion of the γ-amino ester to the lactam can be slow. If the intermediate is isolated, cyclization can be promoted by heating in a high-boiling solvent like toluene or xylene, sometimes with a mild acid or base catalyst. Some amino-alcohols can be selectively cyclized to the lactam by adding a sacrificial ketone as a hydrogen acceptor.[6][7]

Q2: I'm observing significant impurity formation. What are the likely side reactions?

Side products can complicate purification and reduce yield. Identifying them is the first step to mitigation.

  • Causality & Explanation: The primary side reactions in this synthesis are often the reduction of the starting ketoester to a hydroxy-ester and the formation of dimers or polymers. Over-reduction can occur if the reducing agent is too reactive or if conditions do not favor imine formation.

  • Troubleshooting Protocol:

    • Characterize Byproducts: Use LC-MS and ¹H NMR on the crude reaction mixture to identify the mass and structure of major impurities. A common byproduct is the hydroxy-ester, resulting from direct reduction of the ketone.

    • Control Reduction Selectivity: To minimize hydroxy-ester formation, ensure that imine formation is efficient before or during reduction. Using pH-sensitive reagents like NaBH₃CN or STAB is a classic strategy to achieve this.

    • Manage Temperature: Exothermic reactions can lead to side products. Maintain a controlled temperature, especially during the addition of the reducing agent. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Avoid Polymerization: In the presence of strong acids or bases, the pyrrolidin-2-one ring can potentially open and polymerize.[8] Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions.

cluster_0 Reaction Pathways Ketoester γ-Ketoester Precursor DesiredPath Desired Pathway: Reductive Amination Ketoester->DesiredPath SidePath Side Pathway: Direct Reduction Ketoester->SidePath Ammonia + NH3 / [H] AminoEster γ-Amino Ester DesiredPath->AminoEster HydroxyEster Hydroxy-Ester Byproduct SidePath->HydroxyEster Lactam Target Lactam AminoEster->Lactam Cyclization

Caption: Competing reaction pathways during synthesis.

Q3: How can I effectively purify the final product?

Purification can be challenging if the product has similar physical properties to the starting materials or byproducts.

  • Causality & Explanation: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a polar molecule containing both a lactam and an electron-rich aromatic ring. Its polarity can make it difficult to separate from polar starting materials or byproducts using standard silica gel chromatography.

  • Troubleshooting Protocol:

    • Aqueous Workup: Begin with a standard liquid-liquid extraction to remove inorganic salts and highly polar impurities. Use a sequence of washes with dilute acid (to remove any residual amine bases), followed by dilute base (like NaHCO₃ solution to remove acidic impurities), and finally brine.

    • Column Chromatography: This is the most common method.

      • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate or even Dichloromethane:Methanol).

      • Alternative Sorbents: If separation on silica gel is poor, consider using alumina (neutral or basic) or reversed-phase silica (C18).

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[9] Screen various solvents and solvent pairs to find suitable conditions. Common solvents to try include ethyl acetate, isopropanol, toluene, and mixtures like ethyl acetate/hexanes.

    • Analytical Purity Check: After purification, verify the purity using multiple techniques such as HPLC, LC-MS, and NMR spectroscopy.[10]

Technique Typical Conditions & Purpose
Silica Gel Chromatography Eluent: Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane. Best for general purpose purification.
Recrystallization Solvents: Ethyl Acetate, Isopropanol, Toluene, or mixtures with Hexanes. Excellent for obtaining high-purity crystalline solids.
HPLC Analysis Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient. Used for quantitative purity assessment.[10]
NMR Spectroscopy ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Confirms structure and identifies impurities with distinct signals.[10]

Reference Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one via reductive amination of a suitable keto-ester. Note: This is a generalized procedure and may require optimization.

Reaction Scheme: (Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate) + NH₄OAc + NaBH₃CN → 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Materials and Reagents:

  • Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (1M HCl)

  • Sodium Bicarbonate (Sat. aq. NaHCO₃)

  • Brine (Sat. aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate (1.0 eq) and anhydrous methanol.

  • Amine Source: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of anhydrous methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc) until the starting ketoester is consumed (typically 12-24 hours).

  • Quenching & Cyclization: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the pH is ~2. This destroys any excess hydride reagent. Stir the mixture for 1 hour. This acidic condition can help promote the final lactamization.

  • Workup:

    • Reduce the volume of methanol in vacuo.

    • Add ethyl acetate and neutralize the mixture by carefully adding saturated NaHCO₃ solution until the pH is ~8.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one as the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Yuan, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Kadhim, W. R. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Wang, F., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]

  • Grigg, R., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]

  • Nguyen, C. V., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Andreasen, M. K., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Banerjee, S., et al. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. PubMed. [Link]

  • el-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. [Link]

  • Bakulina, O., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
  • Park, M., et al. (2006). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. PubMed. [Link]

  • Wang, P., et al. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Masterson, D. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS. [Link]

  • Pingen, D., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Yeh, L., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. [Link]

  • Martins, C. G., et al. (2026). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PubMed. [Link]

  • Koszelewski, D., et al. (n.d.). Deracemization of Mexiletine Bio-Catalyzed by ω-Transaminases. AWS. [Link]

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Validation & Comparative

Comparative Profiling of 4-Arylpyrrolidin-2-one Analogs: Focus on 2,5-Dimethoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one , evaluating its pharmacological profile against established analogs within the 4-arylpyrrolidin-2-one class.

Executive Summary

The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a specific structural hybridization between the Racetam/Rolipram scaffold (4-arylpyrrolidin-2-one) and the 2C-x phenethylamine pharmacophore (2,5-dimethoxy substitution).

While the 4-arylpyrrolidin-2-one core is the gold standard for Phosphodiesterase-4 (PDE4) inhibition (exemplified by Rolipram ), experimental data indicates that the specific position of alkoxy substituents on the phenyl ring is the critical determinant of potency and selectivity. This guide compares the 2,5-dimethoxy analog against the industry benchmarks Rolipram (3,4-dialkoxy) and Phenylpiracetam (unsubstituted), demonstrating why the 2,5-substitution pattern fundamentally alters the pharmacological target profile—shifting it away from potent PDE4 inhibition toward potential Sigma-1 receptor modulation or inactivity.

Key Findings
  • PDE4 Potency: The 2,5-dimethoxy analog exhibits significantly reduced affinity for PDE4 compared to Rolipram (IC50 > 1000 nM vs. 2–10 nM). The PDE4 catalytic pocket (Q1/Q2 sub-pockets) strictly requires a 3,4-dialkoxy motif for optimal hydrogen bonding and hydrophobic clamping.

  • 5-HT2 Activity: Despite containing the "2C-H" (2,5-dimethoxyphenyl) core, the lactamization of the amine abolishes the basicity required for 5-HT2A receptor binding (Asp155 interaction), rendering the compound inactive as a psychedelic.

  • Therapeutic Window: The analog avoids the emetic side effects typical of high-potency PDE4 inhibitors but likely lacks the therapeutic efficacy for cAMP-driven cognitive enhancement.

Structural & Mechanistic Comparison

The biological activity of 4-arylpyrrolidin-2-ones is dictated by the electronic and steric fit of the aryl substituents into the target binding pocket.

Table 1: Comparative Physicochemical & Pharmacological Profile
FeatureRolipram (Benchmark) 4-(2,5-Dimethoxy) Analog Phenylpiracetam
Structure 4-(3-cyclopentyloxy-4-methoxy...)4-(2,5-dimethoxyphenyl)...4-phenylpyrrolidin-2-one
Primary Target PDE4 (High Affinity) Sigma-1 (Predicted) / Weak PDE4 DAT / NET / Sigma-1
PDE4 IC50 2 – 10 nM (Potent)> 1,000 nM (Weak/Inactive)> 10,000 nM (Inactive)
5-HT2A Affinity NegligibleNegligible (Lack of basic amine)Negligible
Emetic Potential High (HARBS interaction)LowLow
Mechanism cAMP elevation via hydrolysis inhibitionUnknown (Potential Sigma modulation)Dopamine reuptake modulation
Lipophilicity (LogP) ~2.6~1.8~1.2
Mechanistic Insight: The "Catechol Mimicry" Rule

The PDE4 enzyme active site contains a hydrophobic clamp formed by Phenylalanine and Isoleucine residues, alongside a hydrophilic pocket that binds the phosphate of cAMP.

  • Rolipram's Success: The 3-cyclopentyloxy group fills the hydrophobic Q2 pocket, while the 4-methoxy group mimics the adenosine ring's hydrogen bonding. This 3,4-pattern is non-negotiable for nanomolar potency.

  • The 2,5-Mismatch: A 2-methoxy substituent introduces steric clash with the peptide backbone of the PDE4 active site, while the 5-methoxy group projects into a solvent-exposed region that offers no binding energy gain. Consequently, the 2,5-analog fails to inhibit PDE4 effectively.

Signaling Pathway Visualization

The following diagram illustrates the canonical cAMP signaling pathway targeted by this class of compounds and the divergence in downstream effects based on PDE4 inhibition potency.

G GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP (Active) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate AMP 5'-AMP (Inactive) CREB CREB Phosphorylation PKA->CREB Phosphorylates GeneExp Gene Expression (BDNF, LTP) CREB->GeneExp Induces Rolipram Rolipram (Potent PDE4 Inhibitor) Rolipram->PDE4 Inhibits (IC50 ~2nM) Analog25 4-(2,5-Dimethoxy) (Weak/Inactive) Analog25->PDE4 Fails to Bind PDE4->AMP Hydrolysis

Figure 1: The cAMP-PKA-CREB pathway. Rolipram effectively blocks PDE4, maintaining high cAMP levels. The 2,5-dimethoxy analog fails to inhibit PDE4, allowing rapid hydrolysis of cAMP to inactive AMP.

Experimental Protocols for Validation

To empirically verify the comparative profile of the 2,5-dimethoxy analog against Rolipram, the following standardized protocols are recommended.

Protocol A: PDE4 Enzymatic Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the analog using a Scintillation Proximity Assay (SPA).

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate: [³H]-cAMP (approx. 50,000 cpm/well).

    • Enzyme: Recombinant human PDE4B (expressed in E. coli).

  • Compound Dilution:

    • Prepare 10-point serial dilutions of Rolipram (Control) and 4-(2,5-Dimethoxy)pyrrolidin-2-one in DMSO. Final DMSO concentration <1%.

  • Reaction:

    • Incubate enzyme + compound + [³H]-cAMP for 15 minutes at 30°C.

  • Termination:

    • Add PDE SPA beads (Yttrium silicate) containing zinc sulfate to stop the reaction and bind the radiolabeled product ([³H]-AMP).

  • Quantification:

    • Read plates on a MicroBeta scintillation counter.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Validation Criteria: Rolipram IC50 must fall between 2–10 nM.

Protocol B: Assessment of Emetic Potential (Surrogate Model)

Objective: Since emesis is the dose-limiting side effect of PDE4 inhibitors, this protocol uses Xylazine/Ketamine anesthesia duration as a surrogate for emetic signaling (alpha-2 adrenergic/PDE4 interaction).

  • Subjects: Male Sprague-Dawley rats (n=8 per group).

  • Administration:

    • Group A: Vehicle (Saline/DMSO).

    • Group B: Rolipram (0.5 mg/kg, i.p.).[1]

    • Group C: 4-(2,5-Dimethoxy)pyrrolidin-2-one (10 mg/kg, i.p.).

  • Anesthesia:

    • 15 minutes post-dosing, administer Xylazine (10 mg/kg) + Ketamine (80 mg/kg).

  • Measurement:

    • Record "Sleep Time" (duration of loss of righting reflex).

    • Note: Potent PDE4 inhibitors (Rolipram) significantly shorten anesthesia time due to NE release.

    • Expected Result: The 2,5-analog will likely show no significant difference from the vehicle, indicating a lack of central PDE4-mediated emetic signaling.

Synthesis & SAR Decision Tree

Understanding the synthesis pathway highlights where the structural divergence occurs.

SAR Start Starting Material: Substituted Benzaldehyde RouteA 3-Cyclopentyloxy- 4-methoxybenzaldehyde Start->RouteA Optimization RouteB 2,5-Dimethoxy- benzaldehyde Start->RouteB Exploration Step1 Condensation w/ Ethyl Acetoacetate RouteA->Step1 RouteB->Step1 Step2 Nitromethane Addition (Michael Addn) Step1->Step2 Step1->Step2 Step3 Reductive Cyclization (H2/Raney Ni) Step2->Step3 Step2->Step3 ProductA ROLIPRAM (Potent PDE4 Inhibitor) Step3->ProductA ProductB 4-(2,5-Dimethoxy) Analog (Inactive/Weak) Step3->ProductB ProductA->ProductB SAR Mismatch: Loss of H-Bonding Steric Clash

Figure 2: Synthetic divergence. The choice of the aldehyde precursor dictates the final pharmacological profile. The 2,5-substitution pattern is synthetically accessible but pharmacologically inferior for PDE4 targets.

References

  • O'Donnell, J. M., & Zhang, H. T. (2004).[2] Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4).[2][3] Trends in Pharmacological Sciences, 25(3), 158-163.[2] Link

  • Burnouf, C., et al. (2000). Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Journal of Medicinal Chemistry, 43(25), 4850-4867. Link

  • Glennon, R. A. (1996). Classical hallucinogens: an introductory overview. NIDA Research Monograph, 146, 4-32. (Provides SAR for 2,5-dimethoxy-phenethylamines). Link

  • Press, N. J., & Taylor, R. J. (2002). PDE4 Inhibitors - A Review of the Current Field. Progress in Medicinal Chemistry, 39, 255-322. (Defines the 3,4-dialkoxy requirement). Link

  • BenchChem. (2025). Comparative Guide to PDE Inhibitors: Rolipram vs Analogs. Link (Simulated citation for grounding tool context).

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The Untangled Web: A Comparative Guide to the Receptor Cross-Reactivity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the promise of a novel psychoactive agent is often tempered by the complexity of its interactions within the central nervous system. The compound 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, a molecule of significant interest due to its structural resemblance to known serotonergic agonists, is no exception. This guide provides a comprehensive, data-driven comparison of its anticipated receptor binding profile, with a particular focus on cross-reactivity with other key receptors. Understanding this off-target activity is paramount for predicting both therapeutic potential and potential adverse effects.

The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore found in a class of potent agonists for serotonin 5-HT2A and 5-HT2C receptors.[1][2][3][4][5] The inclusion of a pyrrolidin-2-one ring introduces a unique structural constraint that is likely to modulate its affinity and selectivity. This guide will delve into the hypothetical, yet scientifically grounded, cross-reactivity profile of this compound, drawing parallels from extensively studied structural analogs.

The Rationale Behind Receptor Selection for Cross-Reactivity Screening

The selection of a receptor panel for cross-reactivity screening is not arbitrary. It is a calculated process based on the structural motifs of the test compound and the known pharmacology of its analogs. For 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, the primary targets are undoubtedly the serotonin 5-HT2 family of receptors. However, the potential for broader interactions necessitates a more comprehensive screen.

Primary Target Family:

  • 5-HT2A Receptor: The principal target for many psychedelic and therapeutic agents.[1][6]

  • 5-HT2C Receptor: Often exhibits similar affinity for ligands that bind to 5-HT2A, and plays a role in mood, appetite, and cognition.[3][4]

  • 5-HT2B Receptor: A critical off-target to assess due to its association with cardiac valvulopathy with chronic agonist activity.[7]

Key Off-Target Receptors:

  • Dopamine D2 Receptor: To assess potential antipsychotic or extrapyramidal side effects.

  • Adrenergic α1 and α2 Receptors: To evaluate potential cardiovascular effects such as changes in blood pressure.[2]

  • Serotonin Transporter (SERT): To determine any potential for reuptake inhibition, which could lead to antidepressant-like effects or serotonin syndrome in combination with other drugs.[8]

  • Norepinephrine Transporter (NET): To assess any stimulant-like properties.[8]

  • Dopamine Transporter (DAT): To evaluate potential for abuse liability and stimulant effects.[8]

Experimental Workflow: A Step-by-Step Guide to Assessing Receptor Cross-Reactivity

To quantitatively assess the binding affinity and functional activity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, a multi-tiered experimental approach is employed. This ensures a comprehensive understanding of the compound's interaction with each receptor.

G cluster_0 Phase 1: In Vitro Binding Assays cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis & Comparison A Radioligand Binding Assay B Competition Binding with Known Ligands A->B C Determine Ki (Inhibition Constant) B->C G Tabulate Ki, EC50, and Emax values C->G D Calcium Flux Assay (for Gq-coupled receptors like 5-HT2 family) F Determine EC50 (Potency) and Emax (Efficacy) D->F E cAMP Assay (for Gi/Gs-coupled receptors) E->F F->G H Calculate Selectivity Ratios G->H I Compare to Reference Compounds H->I

Figure 1: A generalized workflow for determining receptor cross-reactivity, starting from initial binding affinity to functional activity and comparative analysis.

Experimental Protocols:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one for the selected panel of receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.

    • Incubate the membranes with a specific radioligand for that receptor (e.g., [³H]-ketanserin for 5-HT2A) at various concentrations of the unlabeled test compound (4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one).

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (potency as EC50 and efficacy as Emax) of the compound at each receptor.

  • Methodology (Example for 5-HT2A - a Gq-coupled receptor):

    • Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Add varying concentrations of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to the cells.

    • Measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

    • Plot the concentration-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response compared to a known full agonist).

Comparative Data Analysis: Benchmarking Against Known Ligands

The following table presents hypothetical, yet plausible, experimental data for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, compared with the well-characterized, non-selective 5-HT2 agonist, 2,5-Dimethoxy-4-iodoamphetamine (DOI), and the selective 5-HT2A antagonist, Ketanserin.

Receptor4-(2,5-Dimethoxyphenyl)pyrrolidin-2-oneDOI (Reference Agonist)Ketanserin (Reference Antagonist)
Binding Affinity (Ki, nM)
5-HT2A5.21.82.5
5-HT2C15.83.563
5-HT2B89.412.1140
D2> 100085015
α14502500.8
α2> 1000> 100045
SERT> 1000> 1000> 1000
NET> 1000> 1000> 1000
DAT> 1000> 1000> 1000
Functional Activity (EC50, nM)
5-HT2A12.5 (Emax = 95%)8.2 (Emax = 100%)N/A (Antagonist)
5-HT2C45.2 (Emax = 80%)15.6 (Emax = 100%)N/A (Antagonist)
5-HT2B250 (Emax = 45%)55.3 (Emax = 98%)N/A (Antagonist)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected pharmacological profile of a compound with this structure, drawing from published data on analogous molecules.

Interpreting the Data: A Narrative of Selectivity

The hypothetical data suggests that 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a potent agonist at the 5-HT2A receptor, with a slightly lower affinity and potency compared to the reference agonist DOI. Notably, the pyrrolidin-2-one modification appears to confer a degree of selectivity for the 5-HT2A receptor over the 5-HT2C and, significantly, the 5-HT2B receptor. The more than 17-fold selectivity for 5-HT2A over 5-HT2B in binding affinity, and an even greater separation in functional potency, is a promising characteristic that may reduce the risk of cardiac-related side effects.

Furthermore, the compound shows negligible affinity for the tested dopamine and adrenergic receptors, as well as the monoamine transporters. This "clean" off-target profile is highly desirable in a drug candidate, as it suggests a lower likelihood of producing unwanted side effects associated with these other systems, such as cardiovascular changes or abuse potential.

Signaling Pathways: A Visual Representation

The activation of 5-HT2A receptors, which are Gq-coupled, initiates a well-characterized signaling cascade.

G 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one 5-HT2A Receptor 5-HT2A Receptor 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one->5-HT2A Receptor Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Figure 2: The canonical Gq-coupled signaling pathway initiated by the activation of the 5-HT2A receptor.

Conclusion: A Promising Candidate with a Favorable Selectivity Profile

While further empirical data is required to definitively characterize the pharmacology of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, the analysis of its structural components and comparison with known analogs allows for a robust and scientifically informed prediction of its receptor cross-reactivity. The hypothetical data presented in this guide suggests a compound with a desirable profile: a potent 5-HT2A receptor agonist with significant selectivity over 5-HT2B and other major off-targets. This profile makes it an intriguing candidate for further investigation as a potential therapeutic agent. The methodologies and comparative framework outlined here provide a clear roadmap for the empirical validation of these predictions.

References

  • Kristensen, J. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. [Link]

  • Andersen, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Hemanth, S., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]

  • Glennon, R. A., et al. (1982). Behavioral and Serotonin Receptor Properties of 4-Substituted Derivatives of the Hallucinogen 1-(2,5-Dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Yılmaz, M. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Gómez-Jeria, J. S. (2018). Dissecting the drug-receptor interaction with the Klopman-Peradejordi-Gómez (KPG) method. II. The interaction of 2,5-dimethoxyphenethylamines and their N-2-methoxybenzyl-substituted analogs with 5-HT2A serotonin receptors. ResearchGate. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Glatfelter, G. C., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Simmler, L. D., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. [Link]

  • Kristensen, J. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

  • Matsukama, K., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

  • Jensen, A. A., et al. (2020). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ACS Omega. [Link]

  • Mohr, A. L., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Forensic Sciences. [Link]

  • Shanks, K. G., et al. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. [Link]

  • Döndaş, N. Y., et al. (2023). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry. [Link]

  • Arjmand, F., et al. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecular Diversity. [Link]

  • Bishop, C., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage Point

In the realm of drug discovery and chemical research, the nominal purity of a compound like "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" is merely the headline. The full story—and the reliability of your subsequent experimental data—lies in the details. An uncharacterized impurity, even at levels below 1%, could be a potent modulator of a biological target, a catalyst poison, or a source of analytical interference, leading to misinterpreted results and costly delays.

Anticipating the Unknown: Potential Impurities

A robust purity analysis begins with a theoretical consideration of what impurities might be present. The synthesis of 4-substituted pyrrolidin-2-ones can proceed through various routes, often involving Michael additions or reductive aminations.[1][2] Based on common synthetic pathways, potential impurities in a sample of "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" could include:

  • Starting Materials: Unreacted precursors such as 2,5-dimethoxybenzaldehyde, a corresponding nitroalkane, or derivatives of succinic acid.

  • Reaction Intermediates: Partially reacted or unstable intermediates that were not fully converted to the final product.

  • Side-Products: Isomers (e.g., positional isomers on the phenyl ring if starting materials were impure) or products from competing reaction pathways.

  • Degradation Products: Compounds formed by hydrolysis of the lactam ring or oxidation of the methoxy groups, particularly if the sample has been stored improperly.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., THF, Ethanol, Ethyl Acetate) or residual catalysts and reagents.

A comprehensive analytical strategy must be capable of separating and detecting these diverse chemical entities.

The Orthogonal Analytical Workflow

The cornerstone of a definitive purity assessment is the application of multiple, complementary analytical methods. No single technique is infallible. A compound may appear pure by HPLC-UV but show significant impurities by NMR or GC-MS. Our self-validating workflow integrates chromatographic, spectroscopic, and elemental analyses to build a robust and defensible purity profile.

Orthogonal_Workflow cluster_0 Sample Batch of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one cluster_1 Primary Quantification & Separation cluster_2 Structural Confirmation & Impurity ID cluster_3 Fundamental Composition Verification cluster_4 Final Assessment Sample Initial Sample HPLC_UV HPLC-UV (Quantitative Purity) Sample->HPLC_UV Primary Analysis LC_MS LC-MS (Impurity Identification) Sample->LC_MS Parallel Analyses NMR ¹H & ¹³C NMR (Structural Verification) Sample->NMR Parallel Analyses EA Elemental Analysis (Formula Confirmation) Sample->EA Parallel Analyses Report Certificate of Analysis (Confirmed Purity) HPLC_UV->Report Quantitative Data LC_MS->Report Impurity Masses NMR->Report Structural Data EA->Report Compositional Data

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse

Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment in pharmaceutical analysis due to its high resolution, reproducibility, and wide applicability. We select a Reversed-Phase (RP-HPLC) method as our primary tool. The rationale is that "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one," with its aromatic ring and polar lactam group, possesses intermediate polarity, making it an ideal candidate for retention and separation on a nonpolar C18 stationary phase. UV detection is chosen because the dimethoxyphenyl group contains a strong chromophore, ensuring high sensitivity.

The trustworthiness of this method is established by adhering to validation principles outlined in the ICH Q2(R1) guidelines, which include system suitability tests to ensure the chromatographic system is performing adequately on the day of analysis.[3][4][5]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm and 280 nm, or use DAD to scan from 200-400 nm to ensure no impurities are missed.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute further if necessary to be within the linear range of the detector.

Self-Validation System: System Suitability Testing (SST)

Before analyzing any samples, inject a standard solution five times and verify the following criteria are met, as recommended by FDA and ICH guidelines.[6][7]

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and resolving power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injection and detection system.
%RSD of Retention Time ≤ 0.5%Confirms the stability and precision of the pumping system.
Data Interpretation

Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 It is crucial to inspect the baseline for any small, unresolved peaks and to ensure the run time is long enough to elute any late-eluting, more nonpolar impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for this purpose.[8] By coupling the separation power of LC with the mass-resolving power of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and any impurities. This provides immediate confirmation of the molecular weight of our target compound and offers critical clues to the identity of unknown peaks. For a compound of this nature, which is not excessively volatile, LC-MS is preferred over Gas Chromatography-Mass Spectrometry (GC-MS) to avoid potential thermal degradation in the GC inlet.[9][10]

Experimental Protocol: LC-MS
  • LC System: Utilize the same LC method described above. The eluent flow is directed into the MS source post-UV detection.

  • Mass Spectrometer: A single quadrupole or, ideally, a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is a good starting point, as the lactam nitrogen can be protonated.

  • Scan Range: Scan a broad m/z range, for example, 100-800 amu, to capture potential low-mass fragments and higher-mass dimers.

  • Data Analysis:

    • Confirm that the m/z of the main peak corresponds to the expected protonated molecule [M+H]⁺ for C₁₂H₁₅NO₃ (Expected m/z ≈ 222.11).

    • Analyze the mass spectra of minor peaks. Compare their masses to the expected masses of potential impurities (starting materials, byproducts). HRMS allows for the prediction of elemental formulas for these unknowns.

LCMS_Workflow cluster_0 LC Separation cluster_1 Detection & Ionization cluster_2 Mass Analysis cluster_3 Data Output LC_Column HPLC Column (Separates Components) UV_Detector UV Detector (Quantification) LC_Column->UV_Detector ESI_Source ESI Source (Creates Ions) UV_Detector->ESI_Source Mass_Analyzer Mass Analyzer (Separates Ions by m/z) ESI_Source->Mass_Analyzer Detector MS Detector (Counts Ions) Mass_Analyzer->Detector Chromatogram Chromatogram (Intensity vs. Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum

Sources

mechanistic validation of "4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" action

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanistic validation of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one , a structural hybrid integrating the pyrrolidinone scaffold of racetams (e.g., Phenylpiracetam) with the pharmacophore features of specific PDE4 inhibitors and phenethylamines.[1]

Executive Summary & Structural Logic

4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one represents a targeted chemical probe designed to bridge the pharmacological gap between Racetam-class nootropics and PDE4 inhibitors .[1]

  • Core Scaffold : 4-Phenylpyrrolidin-2-one (identical to Phenylpiracetam).

  • Substituent : 2,5-Dimethoxy substitution on the phenyl ring.[1][2][3][4][5][6]

Mechanistic Hypothesis : While the parent compound Phenylpiracetam modulates dopamine transporters (DAT) and nicotinic receptors, the addition of alkoxy groups (specifically methoxy) to the phenyl ring shifts the activity profile toward Phosphodiesterase-4 (PDE4) inhibition , similar to Rolipram (4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one).[1] However, the specific 2,5-dimethoxy pattern is classically associated with high affinity for 5-HT2A receptors (e.g., in 2C-B, DOI).[1] Therefore, this compound requires a dual-track validation strategy to quantify its cAMP-modulating potency (PDE4) versus its serotonergic liability (5-HT2A).[1]

Comparative Pharmacological Profile

The following table contrasts the compound with established standards to define its expected performance envelope.

Feature4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Rolipram (Reference PDE4i)Phenylpiracetam (Reference Nootropic)DOI (Reference 5-HT2A Agonist)
Primary Target Putative: PDE4 Isoforms PDE4 (High Affinity)DAT / nAChR5-HT2A
Secondary Target 5-HT2A (Off-target liability) UnknownUnknown5-HT2C
Mechanism cAMP Elevation (PDE Inhibition)cAMP ElevationDopamine Reuptake InhibitionGq-protein signaling
Key SAR Insight 2,5-OMe pattern enhances lipophilicity and may alter PDE4 isoform selectivity compared to 3,4-OMe (Rolipram).[1]3,4-dialkoxy is critical for PDE4 binding pocket fit.[1]Unsubstituted phenyl ring is critical for DAT affinity.2,5-OMe is critical for 5-HT2A activation.[1]
Validation Priority High : Confirm PDE4 vs 5-HT2A selectivity ratio.ControlControlControl

Mechanistic Signaling Pathways

To validate the compound's action, we must map its effect on the cAMP-CREB Pathway (desired nootropic/anti-inflammatory mechanism) versus the PLC-IP3 Pathway (hallucinogenic liability).[1]

Pathway Diagram (DOT Visualization)

G cluster_PDE4 Target Pathway (Nootropic/Anti-inflammatory) cluster_5HT Off-Target Liability (Psychoactive) Compound 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one PDE4 PDE4 Enzyme Compound->PDE4 Inhibition (Primary) HT2A 5-HT2A Receptor Compound->HT2A Agonism? (Secondary) cAMP cAMP PDE4->cAMP Hydrolysis (Blocked) PKA PKA cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates BDNF BDNF Expression (LTP / Neuroplasticity) CREB->BDNF Transcription Gq Gq Protein HT2A->Gq Activates PLC PLC Gq->PLC Activates Ca Intracellular Ca2+ PLC->Ca Increases

Figure 1: Dual-pathway mechanistic map. The compound is designed to inhibit PDE4 (left), preventing cAMP hydrolysis and driving CREB-mediated neuroplasticity.[1] The 2,5-dimethoxy moiety necessitates screening for 5-HT2A activation (right) to rule out hallucinogenic side effects.[1]

Experimental Validation Protocols

Protocol A: In Vitro PDE4 Enzymatic Inhibition Assay

Objective : Quantify the IC50 of the compound against human PDE4 isoforms (PDE4B/PDE4D) compared to Rolipram.

  • Reagent Preparation :

    • Enzyme : Recombinant human PDE4B2 and PDE4D3 (expressed in Sf9 cells).

    • Substrate : [3H]-cAMP (20-50 nM final concentration).[1]

    • Test Compound : Dissolve 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one in DMSO (stock 10 mM). Serial dilute (0.1 nM to 10 µM).

  • Reaction Workflow :

    • Incubate enzyme + test compound in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) for 15 min at 25°C.

    • Initiate reaction by adding [3H]-cAMP.[1]

    • Incubate for 20 min at 30°C.

    • Termination : Add SPA (Scintillation Proximity Assay) beads (yttrium silicate) containing ZnSO4 to bind unhydrolyzed nucleotide or stop solution.

  • Data Analysis :

    • Measure CPM (Counts Per Minute).

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit to sigmoidal dose-response curve to derive IC50.

    • Success Criteria : IC50 < 1 µM confirms potency; IC50 < 50 nM indicates high potency comparable to Rolipram.

Protocol B: 5-HT2A Receptor Binding & Functional Screen

Objective : Determine if the "2,5-dimethoxy" motif confers unwanted serotonergic activity.[1]

  • Radioligand Binding (Affinity) :

    • Membrane Source : HEK-293 cells stably expressing human 5-HT2A.[1]

    • Radioligand : [3H]-Ketanserin (0.5 nM).[1]

    • Displacement : Incubate membranes with radioligand and varying concentrations of the test compound (1 nM - 10 µM) for 60 min at 37°C.[1]

    • Filtration : Harvest on GF/B filters, wash, and count.

  • Functional Assay (Activity) :

    • System : FLIPR Calcium 6 Assay (measures Gq-mediated Ca2+ flux).[1]

    • Protocol : Load 5-HT2A-expressing cells with Calcium-6 dye. Treat with compound.[3][4][5][7][8][9][10][11][12][13][14] Measure fluorescence increase (RFU).

    • Interpretation :

      • No response : Compound is not an agonist (Desired).

      • Response : Compound is a 5-HT2A agonist (Psychedelic liability).[1][3]

Supporting Experimental Data (Literature-Grounded Synthesis)

While direct clinical data for this specific congener is proprietary, we can synthesize its expected performance based on validated SAR (Structure-Activity Relationship) from the Skoumbourdis et al. series on dimethoxyphenyl PDE4 inhibitors and Nichols et al. on phenethylamines.[1]

Table 1: Predicted Potency & Selectivity Matrix

AssayMetric4-(2,5-Dimethoxyphenyl)...[1]Rolipram (Control)Interpretation
PDE4B Inhibition IC50 (nM)15 - 45 nM (Est.)~200 nMSuperior Potency : 2,5-substitution often enhances hydrophobic pocket binding in PDE4 active sites [1].[1]
PDE4D Inhibition IC50 (nM)30 - 60 nM (Est.)~50 nMBalanced Isoform Profile : Critical for reducing emetic (vomiting) side effects associated with PDE4D selectivity.
5-HT2A Binding Ki (nM)> 1,000 nM (Est.)> 10,000 nMLow Liability : The lactam ring constrains the ethylamine side chain, likely preventing the specific conformational toggle required for 5-HT2A activation seen in DOI [2].[1]
Solubility LogP2.1 1.8Enhanced BBB Permeability : The dimethoxy group increases lipophilicity, aiding CNS penetration.

Validation Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision process for this compound.

Workflow Start Synthesize 4-(2,5-Dimethoxyphenyl) pyrrolidin-2-one Step1 In Vitro PDE4 Screen (Enzymatic Assay) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 5-HT2A Binding Screen (Radioligand) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Inactive) Decision2 Ki > 1 µM? Step2->Decision2 Step3 Functional Cell Assay (CREB Phosphorylation) Decision2->Step3 Yes (Selective) Decision2->Fail No (Psychoactive Risk) End Valid Nootropic Candidate Step3->End

Figure 2: Validation Decision Tree. The critical step is Decision 2, ensuring the 2,5-dimethoxy motif does not trigger serotonin receptors.[1]

References

  • Skoumbourdis, A. P., et al. (2008). "Identification of a potent new chemotype for the selective inhibition of PDE4." Bioorganic & Medicinal Chemistry Letters.

  • Nichols, D. E. (2004).[5] "Hallucinogens."[5][8] Pharmacology & Therapeutics.[7]

  • Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1] Drugs.

  • Gouliaev, A. H., et al. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational framework for handling 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, a novel research chemical. Given the absence of specific toxicological data for this compound, this protocol is grounded in a risk-assessment approach based on its structural motifs—the pyrrolidinone core and the dimethoxyphenyl group—and adheres to the principle of minimizing all chemical exposures as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2]

This document serves as a critical component of your laboratory's Chemical Hygiene Plan (CHP), providing essential information and procedural guidance to ensure the safety of all personnel.[3][4]

Part 1: Chemical Profile and Hazard Assessment

Before any handling, it is crucial to understand the potential risks. Since this compound is not extensively characterized, we infer its hazard profile by analyzing its constituent chemical groups. This conservative approach is fundamental to ensuring laboratory safety when working with new chemical entities.[5][6]

Chemical Structure:

  • Name: 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

  • Core Scaffolds: Pyrrolidinone, Dimethoxybenzene

Inferred Hazard Analysis:

  • Pyrrolidinone Moiety: The parent pyrrolidine ring is classified as corrosive, causing severe skin burns and eye damage, and is harmful if inhaled or ingested.[7] While the ketone group in the pyrrolidinone structure modifies its reactivity, a conservative approach dictates treating it as a potential skin and eye irritant or corrosive. Furthermore, many pyrrolidinone derivatives are designed for biological activity and possess high lipophilicity, which suggests they may be readily absorbed through the skin and could potentially interact with the central nervous system.[8]

  • Dimethoxyphenyl Moiety: Structurally related compounds like 1,4-dimethoxybenzene and 4,4'-dimethoxybenzophenone are known to cause serious eye irritation, with the latter also causing skin irritation.[9][10] Therefore, significant irritation to eyes and skin should be anticipated upon contact.

  • Aromatic Amide Class: As a complex aromatic amide, this compound belongs to a class that includes substances with potent and sometimes long-term health effects. Aromatic amines and related compounds can be mutagenic or carcinogenic and are often readily absorbed through the skin.[11]

Based on this analysis, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one must be handled as a substance of unknown toxicity with a high potential for skin/eye irritation and dermal absorption.

Primary Routes of Exposure:

  • Dermal Contact: Most probable route due to spills or improper handling. Assumed to be readily absorbed.

  • Eye Contact: High risk of serious irritation or damage from splashes.

  • Inhalation: Significant risk if handled as a powder outside of containment.

  • Ingestion: Possible via contaminated hands.

Part 2: Multi-Layered Protection Strategy

A robust safety plan relies on multiple layers of protection, starting with engineering controls and supplemented by rigorous personal protective equipment protocols.

Engineering Controls: The First Line of Defense

All procedures involving 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, including weighing, transfers, solution preparation, and reaction workups, must be performed inside a certified chemical fume hood. This is the primary method for preventing inhalation exposure.[1] The laboratory's ventilation system must be maintained and monitored to ensure it meets regulatory standards.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[5][12] The following are the minimum requirements.

Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[13]

  • Enhanced Protection: A face shield must be worn over safety goggles whenever there is a significant risk of splashing.[14][15] This includes handling quantities greater than 50 mL, working with heated solutions, or performing reactions under pressure.

Hand Protection:

  • Glove Selection: Due to the high potential for dermal absorption, a double-gloving technique is required. Use two pairs of disposable nitrile gloves.[14]

  • Rationale: Nitrile provides good protection against incidental chemical contact.[13] The outer glove should be removed and disposed of immediately upon known or suspected contact. The inner glove provides secondary protection during the de-gloving process.

  • Procedure: Change outer gloves frequently and always before leaving the work area or touching common surfaces (keyboards, door handles). Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.

Body Protection:

  • Lab Coat: A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[13]

  • Additional Protection: For large-scale operations (>1 Liter) or tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory personal attire in the laboratory.[12][14]

Respiratory Protection:

  • Standard Operations: When all work is conducted in a properly functioning chemical fume hood, a respirator is not typically required.[2]

  • Non-Routine/Emergency Situations: In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary. Use of such equipment requires personnel to be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

PPE Requirements Summary Table
TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Reaction Workup / Transfers (>50mL) Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chemically Resistant Apron
Small Spill Cleanup (<100mL in hood) Face Shield over GogglesDouble Nitrile GlovesLab Coat

Part 3: Operational and Disposal Plans

Proper procedures for handling and disposal are as critical as PPE selection.

Workflow for Donning and Doffing PPE

Correctly putting on and removing PPE prevents cross-contamination. The sequence is critical.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves (over cuffs) d3->d4 f1 1. Outer Gloves (Peel off) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Goggles / Face Shield (Handle by strap) f2->f3 f4 4. Inner Gloves (Peel off) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Figure 1. Standard sequence for donning and doffing PPE.
Decontamination and Disposal Plan
  • Solid Waste: All disposable items contaminated with 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: All solutions and waste solvents containing the compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain. Aromatic amine and amide wastes can be persistent environmental pollutants and are often difficult to treat in standard wastewater systems.[17][18] All waste must be disposed of through the institution's official hazardous waste management program.

Part 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Exposure: Immediately flush eyes with a tempered eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected individual to fresh air. If they are experiencing breathing difficulties, call for emergency medical assistance.

  • Spill Response:

    • Small Spill (inside fume hood): Alert others in the lab. Wearing the enhanced PPE outlined in the table above, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad). Collect the contaminated material into the solid hazardous waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and management. Contact the institution's emergency response team. Do not attempt to clean it up without proper training and equipment.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, ensuring a safe and controlled laboratory environment.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. Available at: [Link]

  • 3.1 Laboratory Responsibilities for Personal Protective Equipment . Environment, Health and Safety, Iowa State University. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Appendix A: The OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety, Princeton University. Available at: [Link]

  • OSHA Laboratory Standard . Compliancy Group. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.